molecular formula C11H14ClN3O B2419879 7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride CAS No. 2034588-29-7

7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Cat. No.: B2419879
CAS No.: 2034588-29-7
M. Wt: 239.7
InChI Key: RLIRJQVNUUYVJY-UHFFFAOYSA-N
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Description

7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Mechanism of Action

Target of Action

The primary target of this compound is the RAF protein family , which includes ARAF, BRAF, and CRAF . These proteins play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell division, differentiation, and secretion .

Mode of Action

The compound acts as a pan-RAF inhibitor , meaning it can inhibit all members of the RAF family . It binds to these proteins, preventing them from activating the downstream MEK-ERK pathway . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation .

Biochemical Pathways

The compound primarily affects the RAS-RAF-MEK-ERK pathway . By inhibiting RAF proteins, it prevents the activation of MEK and subsequently ERK, two kinases in the pathway . This disruption can lead to the arrest of cell division and potentially induce apoptosis, the process of programmed cell death .

Pharmacokinetics

This property can enhance its bioavailability, allowing it to reach its intracellular targets effectively .

Result of Action

The compound’s action leads to the inhibition of RAF-dependent cell proliferation . In cancer cell cultures, it has shown to inhibit cell growth . In a preclinical model, it exhibited anti-tumor efficacy .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the presence of certain mutations in the RAF or RAS genes can affect its efficacy . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . These reactions are often carried out under mild conditions, using catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

7-methyl-2-(methylaminomethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-8-3-4-10-13-9(6-12-2)5-11(15)14(10)7-8;/h3-5,7,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIRJQVNUUYVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CNC)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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